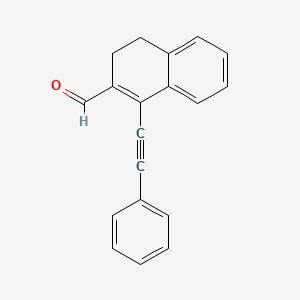
2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester is a chemical compound with the molecular formula C15H16O2 It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester typically involves the esterification of 2-Azulenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex azulene derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of skin conditions.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism of action of 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate inflammation, microbial growth, and other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azulene: The parent compound of 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester.
Guaiacol: Another aromatic compound with similar anti-inflammatory properties.
Thymol: A phenolic compound with antimicrobial activity.
Uniqueness
This compound is unique due to its specific substitution pattern on the azulene ring, which imparts distinct chemical and biological properties. Its methyl ester group also enhances its solubility and reactivity compared to other azulene derivatives.
Propriétés
Numéro CAS |
146678-98-0 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
methyl 4,6,8-trimethylazulene-2-carboxylate |
InChI |
InChI=1S/C15H16O2/c1-9-5-10(2)13-7-12(15(16)17-4)8-14(13)11(3)6-9/h5-8H,1-4H3 |
Clé InChI |
GLKMELABRRRBJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=C2C(=C1)C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549823.png)






![8-Methoxynaphtho[2,3-b]thiophene-4,9-dione](/img/structure/B12549855.png)




![4,4'-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol]](/img/structure/B12549890.png)
![6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine](/img/structure/B12549897.png)
